molecular formula C19H13Cl2N3O5 B11712291 2-(2,4-dichlorophenoxy)-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide

2-(2,4-dichlorophenoxy)-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide

Cat. No.: B11712291
M. Wt: 434.2 g/mol
InChI Key: JSJJTQVIBFOLBU-LSHDLFTRSA-N
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Description

2-(2,4-dichlorophenoxy)-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenoxy and nitrophenyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(2,4-dichlorophenoxy)acetohydrazide. The final step involves the condensation of this intermediate with 5-(3-nitrophenyl)furan-2-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the dichlorophenoxy group can interact with biological membranes. These interactions can lead to the disruption of cellular processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)propionic acid: Similar in structure but lacks the nitrophenyl and furan groups.

    2,4-Dichlorophenoxyacetic acid: Another related compound with herbicidal properties.

Uniqueness

2-(2,4-dichlorophenoxy)-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide is unique due to the presence of both dichlorophenoxy and nitrophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C19H13Cl2N3O5

Molecular Weight

434.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C19H13Cl2N3O5/c20-13-4-6-18(16(21)9-13)28-11-19(25)23-22-10-15-5-7-17(29-15)12-2-1-3-14(8-12)24(26)27/h1-10H,11H2,(H,23,25)/b22-10+

InChI Key

JSJJTQVIBFOLBU-LSHDLFTRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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